3-(6-Bromo-1H-indazol-3-yl)propan-1-amine
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Overview
Description
3-(6-Bromo-1H-indazol-3-yl)propan-1-amine is a chemical compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. The presence of a bromine atom at the 6th position of the indazole ring and a propan-1-amine group at the 3rd position makes this compound unique. Indazole derivatives are known for their diverse biological activities and are used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Bromo-1H-indazol-3-yl)propan-1-amine typically involves the following steps:
Bromination: The starting material, indazole, undergoes bromination to introduce a bromine atom at the 6th position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.
Amination: The brominated indazole is then subjected to nucleophilic substitution with 3-aminopropylamine to introduce the propan-1-amine group at the 3rd position. This reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(6-Bromo-1H-indazol-3-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles like amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted indazole derivatives with various functional groups.
Scientific Research Applications
3-(6-Bromo-1H-indazol-3-yl)propan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indazole derivatives with potential biological activities.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(6-Bromo-1H-indazol-3-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The bromine atom and the amine group play crucial roles in its binding affinity and specificity towards target proteins or enzymes. The compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(1H-Indazol-1-yl)propan-1-amine: Lacks the bromine atom, which may result in different biological activities and reactivity.
1-Ethyl-1H-indazol-3-amine: Contains an ethyl group instead of the propan-1-amine group, leading to variations in its chemical properties.
N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine: Contains a pyrazole ring instead of an indazole ring, affecting its overall structure and function.
Uniqueness
The presence of the bromine atom at the 6th position and the propan-1-amine group at the 3rd position makes 3-(6-Bromo-1H-indazol-3-yl)propan-1-amine unique among indazole derivatives. These structural features contribute to its distinct chemical reactivity and biological activities, making it a valuable compound for scientific research.
Properties
Molecular Formula |
C10H12BrN3 |
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Molecular Weight |
254.13 g/mol |
IUPAC Name |
3-(6-bromo-2H-indazol-3-yl)propan-1-amine |
InChI |
InChI=1S/C10H12BrN3/c11-7-3-4-8-9(2-1-5-12)13-14-10(8)6-7/h3-4,6H,1-2,5,12H2,(H,13,14) |
InChI Key |
REIPYJXETKZCGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1Br)CCCN |
Origin of Product |
United States |
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